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Compound of Interest

Compound Name: C18H12N602S

Cat. No.: B12629578

Spectroscopic Analysis of C18H12N602S: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the
organic compound with the molecular formula C18H12N602S. Due to the absence of publicly
available experimental data for this specific molecule, this document presents a theoretical
analysis based on a plausible chemical structure. The predicted data serves as a reference for
researchers encountering this or structurally similar molecules in their work.

Proposed Molecular Structure

For the purpose of this guide, we propose the following structure for C18H12N602S: 5-(4-
aminophenyl)-3-((4-nitrophenyl)amino)-1,2,4-thiadiazole. This structure is consistent with the
molecular formula and contains a variety of functional groups that lend themselves to
spectroscopic characterization.

Structure:

Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, FT-IR, and UV-Vis
spectroscopic analysis of the proposed structure.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12629578?utm_src=pdf-interest
https://www.benchchem.com/product/b12629578?utm_src=pdf-body
https://www.benchchem.com/product/b12629578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12629578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
N-H (thiadiazole
9.85 s 1H _
amine)
8.15 d 2H Ar-H (ortho to NO2)
Ar-H (ortho to
7.90 d 2H o
thiadiazole)
7.75 d 2H Ar-H (meta to NO2)
Ar-H (meta to
6.70 d 2H o
thiadiazole)
5.50 S 2H NH2 (amino group)

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)
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Chemical Shift (6, ppm)

Assignment

170.1 C=N (thiadiazole)
155.2 C-S (thiadiazole)
150.5 C-NH:z

145.8 C-NO2

142.3 Quaternary Ar-C
129.7 Ar-C

125.4 Ar-C

121.9 Quaternary Ar-C
118.6 Ar-C

114.2 Ar-C

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Data (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Assignment

3450 - 3300 Strong, Broad N-H stretch (amine and NH2)
3100 - 3000 Medium Aromatic C-H stretch

1620 Strong N-H bend (amine)

1595, 1480 Medium-Strong Aromatic C=C stretch

1540 Strong N-O asymmetric stretch (NO2)
1340 Strong N-O symmetric stretch (NO2)
1250 Medium C-N stretch

830 Strong C-S stretch

50 Strong Aromatic C-H out-of-plane

bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Data (in Ethanol)

Molar Absorptivity (g, L

Amax (nm) Transition
mol~* cm™?)
~280 ~15,000 T — TT* (aromatic systems)
T - TT* (extended conjugation
~350 ~25,000

with nitro group)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound C18H12N602S in approximately
0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
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e Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband
probe.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a 30-degree pulse width and a relaxation delay of 2 seconds.
o Accumulate 16 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a 45-degree pulse width and a relaxation delay of 5 seconds.
o Accumulate 1024 scans.

o Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate
window function (e.g., exponential multiplication) and perform a Fourier transform. Phase
and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual
solvent peak of DMSO-ds (d0H = 2.50 ppm, dC = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1
mg of the compound with 100 mg of dry KBr powder. Grind the mixture thoroughly and press
it into a transparent pellet using a hydraulic press.

 Instrumentation: Use a Fourier-Transform Infrared spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum over the range of 4000 to 400 cm~1.

o Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum and converting to absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a stock solution of the compound in ethanol at a concentration
of 1 mg/mL. From this stock solution, prepare a dilute solution with a concentration of
approximately 10 pug/mL.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

o Fill a quartz cuvette with the pure solvent (ethanol) to be used as a blank.

o Fill a second quartz cuvette with the sample solution.

o Scan the sample from 200 to 800 nm.

Data Processing: The instrument software will automatically subtract the blank spectrum
from the sample spectrum to provide the absorbance spectrum of the compound. Identify the
wavelengths of maximum absorbance (Amax).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of
C18H12N602S.
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Caption: Workflow for the spectroscopic analysis of C1l8H12N602S.

¢ To cite this document: BenchChem. [spectroscopic analysis of C18H12N602S (NMR, FT-IR,
UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n602s-
nmr-ft-ir-uv-vis]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12629578?utm_src=pdf-body-img
https://www.benchchem.com/product/b12629578?utm_src=pdf-body
https://www.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n6o2s-nmr-ft-ir-uv-vis
https://www.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n6o2s-nmr-ft-ir-uv-vis
https://www.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n6o2s-nmr-ft-ir-uv-vis
https://www.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n6o2s-nmr-ft-ir-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12629578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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